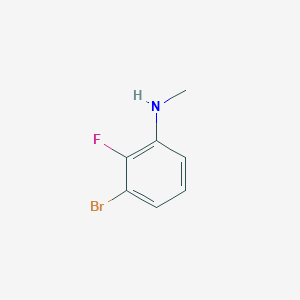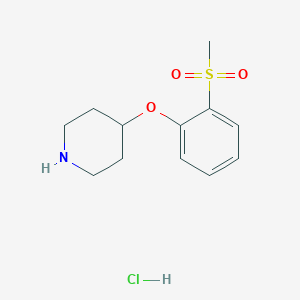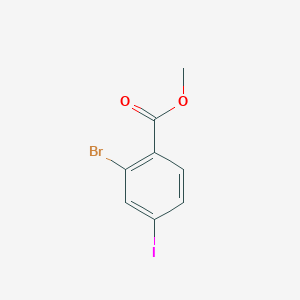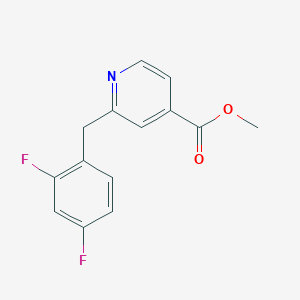
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Overview
Description
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C20H25FN2O6 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Asymmetric Acylation
- The compound is related to research on catalytic asymmetric acylation of alcohols using chiral 1,2-diamines derived from (S)-proline, which is significant in natural product synthesis and pharmaceutical applications (Terakado & Oriyama, 2006).
Enzymatic C-Demethylation
- The structural analogs of this compound are used to study enzymatic C-demethylation in drug metabolism, helping in understanding drug processing in the liver (Yoo et al., 2008).
Antibacterial Agents
- Studies on fluoronaphthyridines, which are structurally related, focus on their potential as antibacterial agents. The research is significant for developing new therapeutic agents (Bouzard et al., 1992).
Solution-phase Synthesis
- Research into the parallel solution-phase synthesis of related compounds aids in the development of libraries of substances for potential pharmaceutical applications (Svete et al., 2010).
Crystal Structure Analysis
- The compound's analogs have been studied for their crystal structures, contributing to the understanding of molecular conformations and interactions, important in drug design and material science (Naveen et al., 2007).
Metabolism Studies
- Studies on CYP-mediated demethylation of structurally similar compounds inform the understanding of drug metabolism and the role of cytochrome P450 enzymes in this process (Prakash et al., 2008).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O6/c1-20(2,3)29-19(26)23-10-13(8-16(23)17(24)27-4)28-18(25)22-9-12-6-5-7-15(21)14(12)11-22/h5-7,13,16H,8-11H2,1-4H3/t13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVLOADXRPYFMO-CJNGLKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC(=O)N2CC3=C(C2)C(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-methyl (2S,4R)-4-((4-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)






![tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate](/img/structure/B1400410.png)


